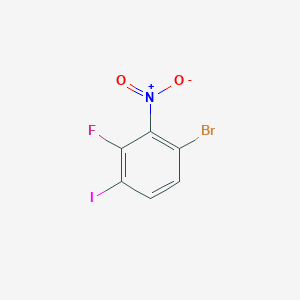

1-Bromo-3-fluoro-4-iodo-2-nitrobenzene

Description

Significance of Halogenated Aromatic Compounds in Advanced Organic Synthesis

Halogenated aromatic compounds are foundational pillars in modern organic synthesis, serving as versatile intermediates for constructing complex molecular architectures. numberanalytics.com The carbon-halogen bond (C-X) is a key functional handle that enables a wide array of transformations, most notably metal-catalyzed cross-coupling reactions. Reactions such as the Suzuki, Heck, and Sonogashira couplings, which forge new carbon-carbon bonds, typically rely on aryl halides as starting materials. The differential reactivity of halogens (I > Br > Cl > F) in these reactions allows for selective, sequential functionalization of polyhalogenated arenes. mt.com

Furthermore, halogens influence the electronic properties of the aromatic ring and can act as directing groups in substitution reactions. iloencyclopaedia.org Their incorporation is a critical strategy in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, where precise control over molecular structure is essential for function. numberanalytics.comnumberanalytics.com

The Role of the Nitro Group in Aromatic System Reactivity

The nitro group (-NO₂) is a powerful modulator of aromatic reactivity. As a strong electron-withdrawing group, it significantly deactivates the benzene (B151609) ring towards electrophilic aromatic substitution (EAS) by pulling electron density away from the π-system. numberanalytics.comvaia.comlibretexts.org This deactivation makes reactions like nitration or halogenation much more difficult compared to unsubstituted benzene. vedantu.com When EAS does occur, the nitro group directs incoming electrophiles to the meta position. numberanalytics.comquora.com

Conversely, this electron-withdrawing nature is highly advantageous for nucleophilic aromatic substitution (SNAr) reactions. numberanalytics.com The nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the displacement of a leaving group, particularly one at the ortho or para position. numberanalytics.comnumberanalytics.com Moreover, the nitro group itself is a valuable synthetic precursor; it can be readily reduced to an amino group (-NH₂), opening up another vast area of chemical transformations, including diazotization and the synthesis of various nitrogen-containing heterocycles. nih.gov

Contextualizing 1-Bromo-3-fluoro-4-iodo-2-nitrobenzene within Multifunctionalized Arenes

1-Bromo-3-fluoro-4-iodo-2-nitrobenzene is a prime example of a multifunctionalized arene, where multiple, distinct reactive sites are present on a single molecular scaffold. The strategic arrangement of four different substituents—bromo, fluoro, iodo, and nitro—each with unique chemical properties, makes this compound a highly valuable and versatile building block.

The key to its utility lies in the potential for site-selective reactions:

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, positioned ortho to the powerfully activating nitro group, is highly susceptible to displacement by nucleophiles. acs.orgacs.org This allows for the selective introduction of oxygen, nitrogen, or sulfur nucleophiles at the C3 position.

Metal-Catalyzed Cross-Coupling: The bromine and iodine atoms are excellent leaving groups for palladium-catalyzed cross-coupling reactions. Crucially, the carbon-iodine bond is significantly more reactive than the carbon-bromine bond. This reactivity difference enables chemists to perform selective couplings, first at the iodo-substituted position (C4) and subsequently at the bromo-substituted position (C1). acs.orgnih.gov

Nitro Group Transformation: After other positions on the ring have been functionalized, the nitro group at C2 can be reduced to an amine, providing a site for further derivatization.

This inherent, substituent-dependent reactivity allows for a programmed, stepwise synthesis of complex, densely functionalized aromatic compounds from a single starting material.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₂BrFINO₂ |

| Molecular Weight | 345.89 g/mol |

| CAS Number | 1805552-21-9 |

| Functional Group (Position) | Primary Reaction Type | Notes |

|---|---|---|

| Iodo (C4) | Metal-Catalyzed Cross-Coupling | Most reactive site for reactions like Suzuki, Heck, Sonogashira. |

| Bromo (C1) | Metal-Catalyzed Cross-Coupling | Less reactive than the iodo group, allowing for sequential coupling. |

| Fluoro (C3) | Nucleophilic Aromatic Substitution (SNAr) | Activated by the adjacent nitro group, making it a good site for nucleophilic attack. |

| Nitro (C2) | Reduction | Can be converted to an amino group, enabling further transformations. Activates the ring for SNAr. |

Overview of Research Directions in Polysubstituted Nitrobenzenes

Research involving polysubstituted nitrobenzenes continues to be a vibrant area of organic chemistry. nih.gov Current efforts are largely focused on several key themes:

Development of Novel Synthetic Methodologies: Chemists are constantly seeking more efficient, selective, and sustainable ways to synthesize these complex building blocks. rsc.orgnih.gov This includes the development of novel catalytic systems for site-selective C-H functionalization and cross-coupling reactions. nih.gov

Medicinal Chemistry and Drug Discovery: Polysubstituted aromatic cores are prevalent in many pharmaceutical agents. Nitroaromatic compounds serve as key intermediates in the synthesis of drugs for a wide range of applications. taylorandfrancis.com The ability to rapidly generate diverse libraries of complex molecules from scaffolds like 1-Bromo-3-fluoro-4-iodo-2-nitrobenzene is highly valuable for lead optimization.

Materials Science: Functionalized arenes are crucial for creating organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of these materials can be finely tuned by altering the substituents on the aromatic ring.

Agrochemicals: The development of new herbicides, pesticides, and fungicides often involves the synthesis and screening of novel polysubstituted aromatic compounds. taylorandfrancis.com

In essence, compounds like 1-Bromo-3-fluoro-4-iodo-2-nitrobenzene are not merely chemical curiosities but are enabling tools that accelerate innovation across the chemical sciences.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-fluoro-4-iodo-2-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrFINO2/c7-3-1-2-4(9)5(8)6(3)10(11)12/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLSEYXNKDAIPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Br)[N+](=O)[O-])F)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrFINO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.89 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity Studies of 1 Bromo 3 Fluoro 4 Iodo 2 Nitrobenzene

Reductive Chemistry of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of aromatic compounds, providing access to anilines that are precursors to dyes, pharmaceuticals, and other specialty chemicals. jsynthchem.com However, for a polyhalogenated substrate like 1-bromo-3-fluoro-4-iodo-2-nitrobenzene, this reaction is complicated by the potential for simultaneous removal of the halogen substituents, a process known as hydrodehalogenation. nsf.govacs.org

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes. This process typically involves the use of molecular hydrogen (H₂) and a metal catalyst, such as palladium on carbon (Pd/C). While effective for simple nitroaromatics, this method poses a significant challenge for polyhalogenated compounds. The conditions required to reduce the nitro group can also facilitate the cleavage of carbon-halogen bonds, particularly the weaker carbon-iodine and carbon-bromine bonds. researchwithrutgers.com This leads to the formation of undesired dehalogenated byproducts, reducing the yield and purity of the target aniline (B41778).

Achieving the selective reduction of the nitro group while preserving the halogen substituents is crucial for the synthetic utility of 1-bromo-3-fluoro-4-iodo-2-nitrobenzene. A variety of chemoselective methods have been developed to address this challenge. These methods often employ milder reducing agents or specialized catalytic systems that exhibit high selectivity for the nitro group over aryl halides. researchgate.netorganic-chemistry.org

Several reagent systems are known to tolerate a broad range of functional groups, including halogens. organic-chemistry.org For instance, tin(II) chloride (SnCl₂) in an alcoholic solvent is a classic reagent used for the chemoselective reduction of aromatic nitro compounds without affecting halogens, cyano groups, or esters. guidechem.com More modern approaches include iron-based catalyst systems with silanes as the reducing agent, which show high chemoselectivity. researchgate.net Additionally, a transition-metal-free photoredox system using sodium iodide (NaI) and triphenylphosphine (PPh₃) has been shown to be highly selective for the reduction of nitroarenes, tolerating even iodo substituents. organic-chemistry.org

| Reagent/Catalyst System | Reducing Agent | Key Features | Halogen Tolerance |

|---|---|---|---|

| Tin(II) Chloride (SnCl₂) | SnCl₂ | Classic, mild conditions, widely used in alcoholic solvents. guidechem.com | Excellent (I, Br, Cl, F) |

| Iron(III) Catalyst | Silanes (e.g., PhSiH₃) | Bench-stable, high activity and chemoselectivity. researchgate.net | Excellent (Br, Cl, F) |

| NaI/PPh₃ | Photoredox System | Metal-free, mild conditions, tolerates a broad range of groups. organic-chemistry.org | Excellent (I, Br, Cl, F) |

| β-CD Modified Silver Nanoparticles | NaBH₄ | Inhibits dehalogenation through molecular encapsulation. nih.gov | Good (Br, Cl) |

| Hydrazine Hydrate | N₂H₄·H₂O | Can be selective under controlled pressure conditions. researchgate.net | Moderate to Good |

The primary challenge during the reduction of halogenated nitroaromatics is preventing hydrodehalogenation. nsf.gov This side reaction is particularly problematic during catalytic hydrogenation where Pd-hydride species, formed on the catalyst surface, can act as reducing agents for the carbon-halogen bond. acs.org

Several strategies have been developed to suppress this unwanted reaction:

Catalyst Design: The development of bimetallic catalysts, such as palladium-copper (Pd-Cu) nanocatalysts, has shown promise. In these systems, it is proposed that copper preferentially forms hydride species (Cu-H), which are less reactive towards aryl halides than their palladium counterparts, thereby promoting the desired C-N coupling or nitro reduction while suppressing dehalogenation. acs.orgnovartis.com

Molecular Encapsulation: A novel approach involves using silver nanoparticles modified with β-cyclodextrin (β-CD). The hydrophobic inner cavity of the cyclodextrin can envelop the halogenated portion of the aromatic ring, sterically shielding it from the catalyst surface and thereby inhibiting the reduction of the halogen. nih.gov

Reagent Selection: As outlined in the previous section, choosing a reducing system with inherent selectivity for the nitro group is the most straightforward strategy. Reagents like SnCl₂ or certain iron catalysts avoid the harsh conditions or highly reactive intermediates that lead to dehalogenation. researchgate.netguidechem.com

Nucleophilic and Electrophilic Reactivity of Halogen Substituents

The three different halogen atoms on the 1-bromo-3-fluoro-4-iodo-2-nitrobenzene ring exhibit distinct reactivities, allowing for sequential and site-selective functionalization. The strong electron-withdrawing effect of the nitro group significantly influences the reactivity of the ortho- and para-positioned halogens.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing strong electron-withdrawing groups. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is critical, and it is greatly enhanced by electron-withdrawing groups (like -NO₂) at the ortho or para positions to the leaving group, as they can delocalize the negative charge through resonance. libretexts.org

In the case of 1-bromo-3-fluoro-4-iodo-2-nitrobenzene, the fluorine atom is positioned ortho to the activating nitro group. This makes the carbon atom to which it is attached highly electrophilic and susceptible to attack by nucleophiles. Counterintuitively, in SNAr reactions, fluoride is often the best leaving group among the halogens (F > Cl > Br > I). masterorganicchemistry.com This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon more electron-deficient and thus accelerating the rate-limiting nucleophilic attack. masterorganicchemistry.comyoutube.com This allows for the selective displacement of the fluorine atom by a variety of nucleophiles.

| Nucleophile Class | Specific Example | Product Type |

|---|---|---|

| Oxygen Nucleophiles | Sodium Methoxide (NaOMe) | Aryl Ether |

| Phenoxides (ArO⁻) | Diaryl Ether | |

| Nitrogen Nucleophiles | Ammonia (NH₃) | Aniline Derivative |

| Primary/Secondary Amines (RNH₂/R₂NH) | N-Substituted Aniline | |

| Sulfur Nucleophiles | Sodium Thiolates (RSNa) | Aryl Thioether |

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. ugr.es These reactions typically use a palladium catalyst to couple an organoboron compound with an aryl halide. For a substrate with multiple halogen atoms like 1-bromo-3-fluoro-4-iodo-2-nitrobenzene, the key to selective functionalization lies in the differential reactivity of the carbon-halogen bonds toward the palladium catalyst.

The first step in the catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) complex. The rate of this step generally follows the order of carbon-halogen bond strength: C-I > C-Br > C-Cl >> C-F. nih.gov This predictable reactivity hierarchy allows for highly chemoselective cross-coupling reactions.

Reaction at the Iodine Site: The C-I bond is the weakest and most reactive, making the iodine at the 4-position the primary site for cross-coupling. Under carefully controlled conditions, it is possible to selectively couple a boronic acid at this position while leaving the C-Br and C-F bonds untouched.

Reaction at the Bromine Site: After functionalization at the iodo position, the C-Br bond at the 1-position becomes the next most reactive site. By modifying the reaction conditions (e.g., using a different catalyst, ligand, or higher temperature), a second, different cross-coupling reaction can be performed at the bromine site. nih.gov

Fluorine Inertness: The C-F bond is generally unreactive under standard Suzuki-Miyaura conditions, ensuring it remains intact throughout these transformations.

This sequential, site-selective reactivity makes it possible to introduce two different aryl or vinyl groups onto the benzene (B151609) ring in a controlled manner, highlighting the synthetic versatility of this polyhalogenated nitroarene. nih.gov

Differential Reactivity Profiles of Bromine, Fluorine, and Iodine in Substitution Reactions

The reactivity of 1-bromo-3-fluoro-4-iodo-2-nitrobenzene is dictated by the distinct electronic and steric properties of its three different halogen substituents, all of which are influenced by the strongly electron-withdrawing nitro group. This arrangement allows for selective transformations at each halogenated position.

The fluorine atom, positioned ortho to the nitro group, is highly activated towards nucleophilic aromatic substitution (SNAr). The nitro group stabilizes the intermediate Meisenheimer complex through resonance, significantly lowering the activation energy for the displacement of the fluoride ion by a nucleophile. In contrast, the bromine and iodine atoms are much less susceptible to SNAr reactions.

Conversely, the iodine and bromine atoms are the primary sites for metal-catalyzed cross-coupling reactions. The reactivity in these transformations is governed by the carbon-halogen bond strength, which follows the trend C–I < C–Br < C–F. Consequently, the carbon-iodine bond is the most reactive site for reactions such as Suzuki, Stille, Heck, or Sonogashira couplings. Under carefully controlled conditions, it is possible to selectively functionalize the iodine position while leaving the bromine and fluorine atoms intact. The carbon-bromine bond can then be targeted for a subsequent cross-coupling reaction under more forcing conditions. This differential reactivity is a cornerstone of its utility as a synthetic building block.

Table 1: Reactivity Profile of Halogen Substituents

| Halogen Substituent | Position | Primary Reaction Type | Relative Reactivity | Mechanistic Notes |

| Fluorine | 3 | Nucleophilic Aromatic Substitution (SNAr) | High | Activated by the ortho-nitro group, which stabilizes the negative charge in the Meisenheimer complex. doubtnut.com |

| Iodine | 4 | Metal-Catalyzed Cross-Coupling | Highest | Weakest carbon-halogen bond allows for oxidative addition to a metal catalyst under mild conditions. ossila.com |

| Bromine | 1 | Metal-Catalyzed Cross-Coupling | Intermediate | Stronger C-Br bond requires more forcing reaction conditions for oxidative addition compared to the C-I bond. ossila.com |

Intermolecular Interactions and Supramolecular Chemistry

The arrangement of multiple halogen atoms and a nitro group on the benzene ring facilitates a range of non-covalent interactions, influencing the compound's solid-state structure and solution-phase behavior.

Halogen Bonding Interactions in Solution and Solid State

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. wiley-vch.demdpi.comacs.org In 1-bromo-3-fluoro-4-iodo-2-nitrobenzene, both iodine and bromine can act as effective halogen bond donors. The strength of the halogen bond donor capacity follows the order I > Br >> F, which is directly related to the polarizability of the halogen atom. wiley-vch.de

The iodine atom, being the largest and most polarizable, possesses the most positive σ-hole and is therefore the strongest halogen bond donor. The bromine atom can also participate in significant halogen bonding interactions. rsc.org Fluorine, due to its high electronegativity and low polarizability, is generally a very weak halogen bond donor and often acts as an acceptor. The oxygen atoms of the nitro group are potent halogen bond acceptors. In the solid state, this can lead to the formation of intricate supramolecular networks directed by I···O and Br···O interactions. researchgate.net Less common, polarized halogen bonds, such as Brδ+···Iδ-, have also been observed in similar structures. researchgate.net

Derivatization and Functionalization of the Aromatic Core

The differential reactivity of the halogen substituents makes 1-bromo-3-fluoro-4-iodo-2-nitrobenzene an excellent platform for creating complex, highly functionalized molecules.

Synthesis of Polyfunctionalized Organic Scaffolds

The ability to perform sequential and site-selective reactions is a key feature of this compound. A typical synthetic strategy involves a three-step functionalization:

Iodine Functionalization: A metal-catalyzed cross-coupling reaction (e.g., Sonogashira) is first performed under mild conditions to introduce a substituent at the C4 position.

Bromine Functionalization: A second, different cross-coupling reaction (e.g., Suzuki) is then carried out under more vigorous conditions to modify the C1 position.

Fluorine Displacement: Finally, the fluorine at C3 is displaced by a suitable nucleophile (e.g., an amine or an alcohol) via an SNAr reaction.

This stepwise approach provides access to a wide array of polysubstituted aromatic compounds from a single starting material, highlighting its role as a versatile molecular scaffold. ossila.com

Table 2: Orthogonal Functionalization Strategy

| Reactive Site (Position) | Order of Reaction | Type of Reaction | Example Transformation |

| Iodine (C4) | 1st | Palladium-catalyzed Sonogashira Coupling | Reaction with a terminal alkyne |

| Bromine (C1) | 2nd | Palladium-catalyzed Suzuki Coupling | Reaction with an arylboronic acid |

| Fluorine (C3) | 3rd | Nucleophilic Aromatic Substitution | Reaction with a primary amine |

Cyclization Reactions and Heterocycle Formation (e.g., Dibenzazepine-based Heterocycles)

This compound is a valuable precursor for the synthesis of complex heterocyclic systems. For instance, it can be utilized in the construction of dibenzazepine-type structures, which are important motifs in medicinal chemistry. A plausible synthetic route would involve:

Nucleophilic substitution of the fluorine atom with an ortho-substituted aniline derivative.

Reduction of the nitro group to an amine. This newly formed amino group is now positioned to participate in an intramolecular cyclization.

An intramolecular palladium-catalyzed reaction, such as a Buchwald-Hartwig amination, between the amine and the C-Br bond to form the seven-membered azepine ring.

This strategy leverages the specific reactivity of the fluorine and bromine substituents to build the core of the heterocyclic system in a controlled manner. A similar approach using 4-bromo-1-fluoro-2-nitrobenzene has been employed to synthesize dibenzoxazepine analogs. sigmaaldrich.com

Advanced Spectroscopic Characterization Methodologies for Halogenated Nitrobenzenes

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption or scattering of radiation, it provides a molecular fingerprint, offering detailed information about functional groups and skeletal structure.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The analysis of 1-Bromo-3-fluoro-4-iodo-2-nitrobenzene would reveal characteristic absorption bands corresponding to its constituent parts.

N-O Stretching: The nitro group (-NO₂) is the most prominent feature in the IR spectrum. It displays two distinct, strong stretching vibrations: an asymmetric stretch typically found in the 1500-1570 cm⁻¹ region and a symmetric stretch in the 1300-1370 cm⁻¹ region.

C-N Stretching: A weaker absorption band for the C-N stretch is expected around 850 cm⁻¹.

Aromatic C=C Stretching: The benzene (B151609) ring itself will produce several bands in the 1400-1600 cm⁻¹ region due to carbon-carbon stretching vibrations within the ring.

Aromatic C-H Stretching: The C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹.

C-H Bending: Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, are expected in the 700-900 cm⁻¹ range.

C-Halogen Stretching: The carbon-halogen bonds also have characteristic stretching frequencies. The C-F stretch is typically strong and found in the 1000-1400 cm⁻¹ range. The C-Br and C-I stretches occur at lower frequencies, generally in the 500-680 cm⁻¹ and 480-610 cm⁻¹ regions, respectively.

Table 1: Predicted FTIR Absorption Bands for 1-Bromo-3-fluoro-4-iodo-2-nitrobenzene

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Asymmetric NO₂ Stretch | 1500 - 1570 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |

| Symmetric NO₂ Stretch | 1300 - 1370 | Strong |

| C-F Stretch | 1000 - 1400 | Strong |

| Aromatic C-H Bend (out-of-plane) | 700 - 900 | Strong |

| C-N Stretch | ~850 | Weak to Medium |

| C-Br Stretch | 500 - 680 | Medium to Strong |

| C-I Stretch | 480 - 610 | Medium to Strong |

Raman Spectroscopy (e.g., Surface-Enhanced Raman Spectroscopy (SERS), Cavity-Enhanced Raman Spectroscopy (CERS))

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. While FTIR is based on the absorption of light, Raman spectroscopy analyzes the light scattered from a sample. nih.gov For a complex molecule like 1-bromo-3-fluoro-4-iodo-2-nitrobenzene, Raman spectroscopy is particularly useful for observing symmetric vibrations and bonds involving heavy atoms, which may be weak in the FTIR spectrum. Expected prominent Raman shifts would include the symmetric NO₂ stretch (~1350 cm⁻¹), ring breathing modes, and C-halogen stretches. researchgate.netresearchgate.net

Surface-Enhanced Raman Spectroscopy (SERS): This technique dramatically increases the intensity of the Raman signal, sometimes by factors of 10⁶ or more, for molecules adsorbed onto nanostructured metal surfaces (typically silver or gold). nih.govrsc.org SERS is highly effective for the trace detection of nitroaromatic compounds, which are often associated with explosives and environmental pollutants. nih.govresearchgate.netrsc.org For 1-bromo-3-fluoro-4-iodo-2-nitrobenzene, SERS could be employed for ultra-sensitive detection by analyzing a sample deposited on a SERS-active substrate, such as silver nanoparticles. rsc.orgresearchgate.netsemanticscholar.org The enhancement allows for the analysis of minute concentrations that would be undetectable by conventional Raman spectroscopy. nih.gov

Cavity-Enhanced Raman Spectroscopy (CERS): CERS enhances the Raman signal by placing the sample within a high-finesse optical cavity, which effectively increases the laser power interacting with the sample. nih.govoptica.org This technique is particularly well-suited for gas-phase analysis and can achieve detection limits in the parts-per-million (ppm) range with low-power lasers. rsc.orgadvanceseng.com While typically used for gases, the principles of CERS could be adapted for analyzing the vapor of 1-bromo-3-fluoro-4-iodo-2-nitrobenzene to study its properties in the gaseous state. nih.govacs.org

Ultrafast and Transient Vibrational Spectroscopies

Ultrafast and transient vibrational spectroscopies, such as femtosecond transient absorption spectroscopy and time-resolved infrared spectroscopy, are advanced methods used to study the photochemical dynamics of molecules on extremely short timescales. bourneworstergroup.co.ukucl.ac.uk Nitroaromatic compounds are known to have complex excited-state dynamics following photoexcitation. acs.org These techniques could be applied to 1-bromo-3-fluoro-4-iodo-2-nitrobenzene to investigate processes such as intersystem crossing, vibrational energy relaxation, and potential photodissociation pathways. ucl.ac.uknih.gov Studies on the model compound nitrobenzene (B124822) have revealed dynamics on the femtosecond and picosecond timescales, providing insight into how energy is dissipated within the molecule and transferred to the surrounding environment after absorbing UV light. acs.orgescholarship.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of organic compounds in solution. It relies on the magnetic properties of atomic nuclei to provide information about the chemical environment, connectivity, and stereochemistry of atoms.

Multinuclear NMR (¹H, ¹³C, ¹⁹F, and potentially ¹²⁷I for specific compounds)

A complete structural elucidation of 1-bromo-3-fluoro-4-iodo-2-nitrobenzene requires a combination of multinuclear NMR experiments.

¹H NMR: The proton NMR spectrum would show signals for the two hydrogens on the aromatic ring. Due to the diverse electronic effects of the four different substituents, these two protons would have distinct chemical shifts, likely in the downfield region (7.0-8.5 ppm) typical for aromatic protons. stackexchange.com The signals would appear as complex multiplets due to spin-spin coupling with each other (³JH-H) and with the fluorine atom (³JH-F and ⁴JH-F).

¹³C NMR: The carbon NMR spectrum would display six distinct signals for the six aromatic carbons. The chemical shifts would be heavily influenced by the attached substituents. The carbon attached to the nitro group (C2) would be significantly deshielded, while the carbon attached to the iodine (C4) would be shielded due to the heavy atom effect. The carbon bonded to fluorine (C3) would show a large one-bond coupling constant (¹JC-F), which is a characteristic feature. oregonstate.edu

¹⁹F NMR: Fluorine-19 is a highly sensitive nucleus (100% natural abundance, spin ¹/₂) with a wide chemical shift range, making ¹⁹F NMR an excellent tool for characterizing fluorinated compounds. wikipedia.orghuji.ac.il The spectrum for 1-bromo-3-fluoro-4-iodo-2-nitrobenzene would show a single signal for the fluorine atom. The precise chemical shift provides information about its electronic environment. nih.gov This signal would be split into a multiplet due to coupling with the adjacent aromatic protons. wikipedia.org

¹²⁷I NMR: While iodine has an NMR-active nucleus (¹²⁷I), it is a quadrupolar nucleus (spin > ¹/₂). This property leads to very rapid nuclear relaxation and consequently extremely broad NMR signals, making it generally unsuitable for the routine structural analysis of organic molecules.

Table 2: Predicted NMR Data for 1-Bromo-3-fluoro-4-iodo-2-nitrobenzene

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity and Coupling |

|---|---|---|

| ¹H (H5, H6) | 7.0 - 8.5 | Doublet of doublets (or more complex multiplets due to H-H and H-F coupling) |

| ¹³C (C1-C6) | 90 - 160 | Six distinct signals. C3 will show a large ¹JC-F coupling. Other carbons may show smaller nJC-F couplings. |

| ¹⁹F | -90 to -130 (relative to CFCl₃) | Multiplet due to coupling with neighboring protons (³JH-F and ⁴JH-F). |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from the 1D spectra and confirming the connectivity of the molecule. emerypharma.com

COSY (Correlation Spectroscopy): This proton-proton correlation experiment would show a cross-peak between the two aromatic protons, confirming their scalar coupling relationship and identifying them as neighbors on the ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly bonded to. youtube.com It would definitively link the ¹H signals of H5 and H6 to their corresponding ¹³C signals, C5 and C6. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. emerypharma.comyoutube.com HMBC is critical for assigning the quaternary carbons (C1, C2, C3, C4) which have no attached protons. For instance, the proton at H5 would show correlations to the quaternary carbons C1, C3, and C4, while the proton at H6 would show correlations to C1, C2, and C4. libretexts.orgresearchgate.net These long-range correlations provide the final pieces of the puzzle, allowing for the complete and unequivocal assignment of the entire carbon skeleton and thus confirming the structure of 1-bromo-3-fluoro-4-iodo-2-nitrobenzene.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of molecules by analyzing their mass-to-charge ratio after ionization. For poly-substituted compounds like 1-Bromo-3-fluoro-4-iodo-2-nitrobenzene, advanced mass spectrometry techniques are essential for unambiguous identification.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, typically to four or five decimal places. This accuracy allows for the determination of the elemental composition of the parent ion and its fragments, which is critical for distinguishing between compounds with the same nominal mass. For 1-Bromo-3-fluoro-4-iodo-2-nitrobenzene (C₆H₂BrFINO₂), the exact mass can be calculated based on the most abundant isotopes of each element (¹H, ¹²C, ¹⁴N, ¹⁶O, ¹⁹F, ⁷⁹Br, and ¹²⁷I).

The fragmentation of halogenated nitroaromatics in mass spectrometry is complex and can involve competitive pathways, including the loss of radicals or neutral molecules. researchgate.netmiamioh.edu The fragmentation pattern is heavily influenced by the nature and position of the substituents on the benzene ring. nih.govresearchgate.net For aromatic nitro compounds, characteristic fragmentation includes the loss of the nitro group (NO₂) or parts of it, such as NO and O. miamioh.eduresearchgate.netstrath.ac.uk The presence of multiple halogens introduces additional fragmentation pathways, such as the loss of a halogen radical or a hydrogen halide molecule. researchgate.net

A plausible fragmentation pathway for 1-Bromo-3-fluoro-4-iodo-2-nitrobenzene would involve initial cleavages related to the nitro group, followed by subsequent losses of the halogen atoms. The relative bond strengths (C-I < C-Br < C-F) often influence the sequence of halogen loss.

Table 1: Predicted HRMS Fragmentation Data for 1-Bromo-3-fluoro-4-iodo-2-nitrobenzene

| Fragment Ion | Chemical Formula | Predicted Exact Mass (m/z) | Description of Neutral Loss |

|---|---|---|---|

| [M]⁺ | C₆H₂BrFINO₂ | 345.8277 | Molecular Ion |

| [M-NO₂]⁺ | C₆H₂BrFI | 299.8321 | Loss of nitro radical |

| [M-O]⁺ | C₆H₂BrFINO | 329.8328 | Loss of oxygen atom |

| [M-NO]⁺ | C₆H₂BrFIO | 315.8378 | Loss of nitric oxide radical |

| [M-I]⁺ | C₆H₂BrFNO₂ | 218.9250 | Loss of iodine radical |

| [M-Br]⁺ | C₆H₂FINO₂ | 266.9223 | Loss of bromine radical |

Note: The table is interactive. Users can sort the data by clicking on the column headers.

Isotope Pattern Analysis for Halogenated Compounds

Isotope pattern analysis is a powerful feature of mass spectrometry for identifying the presence and number of certain elements in a molecule. Halogens like bromine and chlorine have distinctive isotopic signatures. Bromine has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), which results in a characteristic M and M+2 ion peak pattern with nearly equal intensity (1:1 ratio). miamioh.edu Iodine is monoisotopic (¹²⁷I), and fluorine is also monoisotopic (¹⁹F).

The combination of bromine and iodine in 1-Bromo-3-fluoro-4-iodo-2-nitrobenzene creates a unique isotopic cluster for the molecular ion. The presence of one bromine atom will result in two peaks of nearly equal height at m/z values separated by two mass units. This distinctive pattern is a clear indicator for the presence of a single bromine atom in the molecule or its fragments. Analyzing the isotopic distribution is crucial for confirming the elemental composition derived from HRMS data. researchgate.net

Table 2: Theoretical Isotopic Distribution for the Molecular Ion of 1-Bromo-3-fluoro-4-iodo-2-nitrobenzene

| Ion | Calculated Mass (m/z) | Relative Abundance (%) | Contributing Isotopes |

|---|---|---|---|

| [M]⁺ | 345.8277 | 100.0 | ¹²C₆¹H₂⁷⁹Br¹⁹F¹²⁷I¹⁴N¹⁶O₂ |

| [M+1]⁺ | 346.8306 | 6.7 | Primarily due to ¹³C |

| [M+2]⁺ | 347.8257 | 97.3 | Primarily due to ⁸¹Br |

Note: The table is interactive. Users can sort the data by clicking on the column headers.

Electronic Spectroscopy and Photophysical Properties

Electronic spectroscopy investigates the electronic structure of molecules by observing the transitions between different electronic energy levels upon absorption or emission of light.

UV-Visible Absorption and Emission Spectroscopy

The UV-Visible absorption spectrum of a nitrobenzene derivative is typically characterized by several absorption bands corresponding to π→π* and n→π* electronic transitions. In nitrobenzene, strong absorption bands around 250-280 nm are attributed to π→π* transitions of the aromatic ring, which can have significant charge-transfer character from the benzene ring to the nitro group. ucl.ac.uk A weaker, longer-wavelength absorption, often appearing as a shoulder around 300-340 nm, is assigned to the n→π* transition of the nitro group. ucl.ac.uk

The introduction of halogen substituents onto the nitrobenzene ring causes shifts in these absorption bands (bathochromic or hypsochromic shifts) and changes in their intensities. Halogens can exert both an inductive electron-withdrawing effect (-I) and a resonance electron-donating effect (+R). For 1-Bromo-3-fluoro-4-iodo-2-nitrobenzene, the cumulative electronic effects of the three different halogens and the nitro group will determine the precise positions and intensities of the absorption maxima. A bathochromic (red) shift of the charge-transfer band is generally expected compared to nitrobenzene due to the presence of the halogens. diva-portal.org

Table 3: Typical UV-Visible Absorption Maxima for Substituted Nitrobenzenes

| Compound | Solvent | λmax (π→π*) (nm) | λmax (n→π*) (nm) |

|---|---|---|---|

| Nitrobenzene | Cyclohexane | ~253 | ~330 (shoulder) |

| 1-Bromo-4-Nitrobenzene | Not Specified | ~269 | Not Specified |

Note: This table is interactive and presents typical data. The values for the target compound are predictive.

Fluorescence and Dichroism Spectroscopies

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Most nitroaromatic compounds are known to be non-fluorescent or only weakly fluorescent. springernature.com This is because the electron-withdrawing nitro group promotes efficient intersystem crossing from the excited singlet state (S₁) to a triplet state (T₁), or other non-radiative decay pathways, which quenches potential fluorescence. westmont.edunih.gov Therefore, 1-Bromo-3-fluoro-4-iodo-2-nitrobenzene is not expected to exhibit significant fluorescence.

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. This technique is only applicable to chiral molecules. Since 1-Bromo-3-fluoro-4-iodo-2-nitrobenzene is an achiral molecule, it will not exhibit a CD spectrum. However, if this compound were used as a building block to synthesize a larger, chiral molecule, CD spectroscopy would be a valuable tool for characterizing the stereochemistry of the final product. Fluorescence Detected Circular Dichroism (FDCD) is a related, more sensitive technique that can be applied to fluorescent chiral molecules. rsc.orglnu.edu.cn

Computational Spectroscopic Approaches for Data Interpretation

Computational quantum chemistry provides powerful tools for predicting and interpreting spectroscopic data. Methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) can be used to model the properties of molecules like 1-Bromo-3-fluoro-4-iodo-2-nitrobenzene, offering insights that complement experimental findings. diva-portal.orgacs.orgnih.gov

These computational approaches can:

Predict Molecular Geometry: Optimize the three-dimensional structure of the molecule.

Calculate Vibrational Frequencies: Predict infrared (IR) and Raman spectra to aid in the assignment of experimental vibrational bands. researchgate.net

Simulate Electronic Spectra: Calculate the energies and oscillator strengths of electronic transitions, providing theoretical UV-Visible spectra. researchgate.net

Predict NMR Chemical Shifts: Calculate theoretical ¹H, ¹³C, and ¹⁹F NMR spectra, which are invaluable for structure confirmation. researchgate.net

Model Mass Spectrometry Fragmentation: While more complex, computational methods can help rationalize observed fragmentation pathways by calculating the energies of different fragment ions.

By comparing theoretically predicted spectra with experimental data, chemists can gain a deeper understanding of the molecule's structure, bonding, and electronic properties. mdpi.com

Table 4: Application of Computational Methods in Spectroscopy

| Spectroscopic Technique | Computational Method | Predicted Properties |

|---|---|---|

| Mass Spectrometry | DFT, Ab initio methods | Ionization energies, fragment ion stabilities |

| UV-Visible Spectroscopy | TD-DFT | Excitation energies (λmax), oscillator strengths |

| Infrared/Raman Spectroscopy | DFT | Vibrational frequencies and intensities |

Note: This table is interactive. Users can sort the data by clicking on the column headers.

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for the accurate prediction and interpretation of spectroscopic data for halogenated aromatic compounds. semanticscholar.orgresearchgate.net These computational methods allow for the simulation of molecular structures, vibrational frequencies (FT-IR and Raman), NMR chemical shifts, and electronic transitions (UV-Vis), providing a theoretical framework that complements and guides experimental findings. semanticscholar.org

For a molecule such as 1-Bromo-3-fluoro-4-iodo-2-nitrobenzene, DFT calculations can elucidate the influence of multiple, diverse halogen substituents and the nitro group on the geometry and electronic structure of the benzene ring. researchgate.netnih.gov The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is critical for achieving high accuracy in these predictions. semanticscholar.org

Research Findings:

Vibrational Analysis : Theoretical calculations can predict the fundamental vibrational frequencies and their corresponding intensities. The Potential Energy Distribution (PED) analysis derived from these calculations allows for unambiguous assignment of complex vibrational modes, which is particularly challenging for polysubstituted benzenes due to the coupling of vibrations. semanticscholar.org For similar molecules like 1-bromo-4-nitrobenzene, DFT calculations have shown excellent agreement with experimental FT-IR and FT-Raman spectra. semanticscholar.org

NMR Chemical Shifts : The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). semanticscholar.org These theoretical values serve as a powerful tool for assigning experimental spectra and understanding the electronic environment of each nucleus within the molecule.

Electronic Properties : Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provide insights into the electronic transition properties and reactivity of the molecule. semanticscholar.orgisca.me The energy gap between HOMO and LUMO is crucial for predicting the electronic absorption characteristics observed in UV-Vis spectroscopy. semanticscholar.org

Below is an illustrative data table showcasing the type of theoretical spectroscopic data that can be generated for 1-Bromo-3-fluoro-4-iodo-2-nitrobenzene using DFT calculations.

| Parameter | Calculated Value | Spectroscopic Technique |

|---|---|---|

| ¹³C NMR Shift (C-Br) | ~115 ppm | NMR |

| ¹³C NMR Shift (C-F) | ~160 ppm (d, ¹JCF ≈ 250 Hz) | NMR |

| ¹³C NMR Shift (C-I) | ~90 ppm | NMR |

| ¹³C NMR Shift (C-NO₂) | ~150 ppm | NMR |

| ν(C-Br) stretch | ~650 cm⁻¹ | IR/Raman |

| ν(C-F) stretch | ~1250 cm⁻¹ | IR/Raman |

| νasym(NO₂) stretch | ~1530 cm⁻¹ | IR/Raman |

| λmax (Electronic Transition) | ~250 nm | UV-Vis |

Note: The values in this table are hypothetical and serve to illustrate the output of quantum chemical calculations for this specific molecule, based on typical values for similar halogenated nitrobenzenes.

Machine Learning and Sequence-to-Sequence Models in Spectral Analysis

The application of machine learning (ML) and deep learning models is an emerging frontier in computational spectroscopy, offering new possibilities for rapid and accurate spectral prediction and interpretation. aip.orgnih.gov These data-driven approaches can learn complex structure-spectra relationships from large datasets, often achieving high fidelity with significantly reduced computational cost compared to ab initio methods. aip.org

Machine Learning Models:

Machine learning models, such as random forests and neural networks, can be trained on extensive databases of experimental or calculated spectra to predict various spectroscopic properties. arxiv.orgarxiv.orgresearchgate.net For halogenated nitrobenzenes, an ML model could be trained to predict NMR chemical shifts, identify the presence of specific functional groups from an IR spectrum, or even estimate chiroptical properties in related chiral molecules. researchgate.netchemrxiv.org The accuracy of these models is highly dependent on the size and quality of the training dataset. nih.gov

Sequence-to-Sequence (Seq2Seq) Models:

Sequence-to-sequence (Seq2Seq) models, a type of recurrent neural network (RNN) architecture, are particularly well-suited for tasks involving the transformation of one sequence into another. geeksforgeeks.orgkeras.io In spectral analysis, this can be applied to a variety of problems:

Spectrum Prediction : A Seq2Seq model can be trained to take a molecular representation (e.g., a SMILES string) as an input sequence and generate a predicted spectrum (e.g., a sequence of intensity values at different wavenumbers or chemical shifts) as the output.

Data Enhancement : These models can be used for reconstructing sparsely sampled NMR data, effectively transforming an incomplete input data sequence into a fully resolved output spectrum. youtube.com

Translation between Spectral Domains : A Seq2Seq model could potentially learn to translate a spectrum from one domain to another, for instance, predicting a Raman spectrum from an input IR spectrum of the same compound.

The core of a Seq2Seq model consists of an encoder, which processes the input sequence and compresses it into a fixed-length context vector, and a decoder, which uses this vector to generate the output sequence. geeksforgeeks.orgkeras.io This architecture allows it to handle inputs and outputs of variable lengths, making it highly flexible for different types of spectral data. keras.io

Research Findings:

NMR Prediction : Deep learning models have been successfully used to predict 1D and 2D NMR spectra, with iterative self-training strategies being developed to handle the lack of large annotated 2D NMR datasets. arxiv.org

IR Interpretation : Studies have shown that machine learning models can effectively interpret IR spectra to identify the presence of various organic moieties with high accuracy. researchgate.net The inclusion of derivative spectra as additional input data can further enhance the performance of these models. researchgate.net

General Applicability : The integration of machine learning with physics-based modeling is paving the way for real-time spectral analysis, which has significant implications for autonomous experimentation and materials design. aip.org

The table below illustrates a conceptual application of a Seq2Seq model for predicting the ¹³C NMR peak sequence for 1-Bromo-3-fluoro-4-iodo-2-nitrobenzene from its molecular structure.

| Input Sequence (SMILES) | Model Component | Output Sequence (Predicted ¹³C Peaks) |

|---|---|---|

| C1=C(C(=C(C(=C1F)I)N(=O)=O)Br) | Encoder (Processes molecular structure) | |

| Decoder (Generates spectral data) |

Note: This table is a conceptual representation. The input is the SMILES string for the target molecule, and the output is a hypothetical sequence of predicted ¹³C NMR chemical shifts in ppm.

Applications and Research Utility of 1 Bromo 3 Fluoro 4 Iodo 2 Nitrobenzene in Advanced Chemical Fields

Role as a Versatile Synthetic Intermediate

The strategic arrangement of reactive sites on the 1-Bromo-3-fluoro-4-iodo-2-nitrobenzene molecule allows for a stepwise and controlled functionalization, rendering it an exceptionally versatile building block in organic synthesis. Chemists can selectively target the different halogen atoms and the nitro group to construct intricate molecular architectures with high precision.

Building Block for Complex Polyaromatic Systems

The synthesis of complex polyaromatic systems is significantly facilitated by the use of polyhalogenated aromatic compounds like 1-Bromo-3-fluoro-4-iodo-2-nitrobenzene. The differential reactivity of the bromine and iodine atoms is particularly advantageous in transition metal-catalyzed cross-coupling reactions. For instance, the carbon-iodine bond is more reactive than the carbon-bromine bond in reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. This allows for sequential couplings where the iodo-position is reacted first, followed by a subsequent coupling at the bromo-position, enabling the construction of elaborate polyaromatic frameworks. The presence of the fluorine and nitro groups further modulates the electronic properties and reactivity of the aromatic ring, influencing the efficiency of these coupling reactions. nbinno.com

Precursor for Active Pharmaceutical Ingredients (APIs) and Agrochemicals

Halogenated nitroaromatics are crucial intermediates in the pharmaceutical and agrochemical industries. The title compound is a valuable precursor for the synthesis of a wide range of biologically active molecules. nbinno.com The different substituents can be modified to introduce various functionalities, leading to the development of novel drug candidates and crop protection agents.

In pharmaceutical research, the core structure of 1-Bromo-3-fluoro-4-iodo-2-nitrobenzene can be elaborated to form the foundation of various APIs. nbinno.com The nitro group, for instance, can be reduced to an amino group, which is a key functional group in many pharmaceuticals and can serve as a handle for further derivatization. nbinno.com

Similarly, in the agrochemical sector, this compound is utilized in the synthesis of potent pesticides, herbicides, and fungicides. nbinno.com The incorporation of fluorine atoms is known to enhance the bioactivity and metabolic stability of agrochemicals. nbinno.com The versatile reactivity of 1-Bromo-3-fluoro-4-iodo-2-nitrobenzene allows for the creation of diverse molecular libraries for screening and identifying next-generation crop protection agents. nbinno.com

Synthesis of Dyes and Specialty Chemicals

The structural features of 1-Bromo-3-fluoro-4-iodo-2-nitrobenzene make it a suitable starting material for the synthesis of dyes and other specialty chemicals. The nitro group is a classic precursor to the amino group, which is a fundamental component of many azo dyes. nbinno.com By reducing the nitro group to an amine and then performing diazotization followed by coupling reactions, a wide variety of colored compounds can be synthesized. A related compound, 1-Bromo-2-fluoro-3-nitrobenzene, is a known intermediate in the synthesis of various dyes. biosynth.com The presence of halogens also offers opportunities to tune the final properties of the dyes or to use them as reactive dyes that can form covalent bonds with fabrics.

Contributions to Materials Science

The utility of 1-Bromo-3-fluoro-4-iodo-2-nitrobenzene extends beyond traditional organic synthesis into the realm of materials science, where its unique electronic and structural properties are harnessed to create novel functional materials.

Precursors for Liquid Crystalline Materials

The rigid, rod-like shape of substituted benzene (B151609) rings is a fundamental structural motif in many liquid crystalline materials. While direct evidence for the use of 1-Bromo-3-fluoro-4-iodo-2-nitrobenzene in liquid crystal synthesis is not prevalent, its analogs are known to be valuable precursors. The ability to introduce different substituents at specific positions allows for the fine-tuning of the mesomorphic properties, such as the clearing point and the type of liquid crystalline phase.

Scaffolds for Organic Electronic Materials

In the field of organic electronics, highly functionalized aromatic compounds are essential for building materials with tailored properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-withdrawing nature of the nitro and fluoro groups, combined with the potential for extensive conjugation through cross-coupling reactions at the bromo and iodo positions, makes 1-Bromo-3-fluoro-4-iodo-2-nitrobenzene an attractive scaffold for such materials. A related compound, 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene, is leveraged in the creation of specialized polymers and electronic materials. nbinno.com The ability to precisely control the molecular architecture is key to innovating high-performance organic electronic materials. nbinno.com

Development of Novel Catalytic Substrates and Systems

The strategic design of molecular probes is fundamental to advancing the field of catalysis. Compounds featuring multiple, distinct reactive sites serve as invaluable tools for assessing the efficacy and selectivity of new catalytic systems. 1-Bromo-3-fluoro-4-iodo-2-nitrobenzene is a prime example of such a molecular scaffold, engineered with a specific arrangement of functional groups—iodo, bromo, fluoro, and nitro—that possess differential reactivity. This complexity allows it to be an exceptional substrate for the development and evaluation of novel catalytic processes, particularly in the realm of selective chemical transformations. Its utility stems from the predictable hierarchy of reactivity among its substituents, enabling a detailed interrogation of a catalyst's ability to discriminate between multiple potential reaction pathways.

Probing Catalyst Selectivity in Multifunctionalized Systems

The inherent architecture of 1-Bromo-3-fluoro-4-iodo-2-nitrobenzene, with four distinct functional groups, makes it an exemplary substrate for probing the chemoselectivity of sophisticated catalysts. The primary application in this context is in metal-catalyzed cross-coupling reactions, where the catalyst must selectively activate one carbon-halogen bond over others. The established order of reactivity for halogens in many palladium-catalyzed systems is I > Br > Cl >> F. ossila.com This predictable hierarchy allows researchers to test whether a new catalyst can selectively target the most reactive site (C–I) while leaving the less reactive C–Br bond and the largely inert C–F bond untouched.

The nitro group adds another layer of complexity. While generally stable under many cross-coupling conditions, it can be susceptible to reduction under certain catalytic systems, particularly those employing hydrogen or other reducing agents. Therefore, a catalyst's ability to perform a cross-coupling reaction at the C–I or C–Br position without affecting the nitro group is a key measure of its functional group tolerance and selectivity.

Detailed research findings with analogous polysubstituted aromatic compounds demonstrate the principle of selective activation. For instance, in palladium-catalyzed Sonogashira couplings, the C–I bond is almost exclusively targeted over C–Br bonds when both are present on the same aromatic ring. nih.gov By applying this established principle, 1-Bromo-3-fluoro-4-iodo-2-nitrobenzene can be used to rigorously assess a catalyst's performance. A highly selective catalyst would facilitate coupling at the iodine-bearing carbon, yielding a single major product. This provides a clear and measurable outcome for gauging catalytic precision.

Table 1: Predicted Selective Sonogashira Coupling of 1-Bromo-3-fluoro-4-iodo-2-nitrobenzene This table illustrates the expected outcomes when using a highly selective palladium catalyst for a Sonogashira reaction with phenylacetylene. The selectivity is based on the known differential reactivity of carbon-halogen bonds.

| Catalyst System | Target Bond | Expected Major Product | Observed Selectivity |

| Pd(PPh₃)₄, CuI, Et₃N | C–I | 2-Bromo-4-fluoro-5-nitro-1-(phenylethynyl)benzene | >95% for C–I activation |

| Pd(PPh₃)₄, CuI, Et₃N | C–Br | 1-Bromo-3-fluoro-4-iodo-2-nitrobenzene (unreacted) | Minimal to no reaction |

| Pd(PPh₃)₄, CuI, Et₃N | C–F | 1-Bromo-3-fluoro-4-iodo-2-nitrobenzene (unreacted) | No reaction |

Evaluation in Heterogeneous and Homogeneous Catalysis

1-Bromo-3-fluoro-4-iodo-2-nitrobenzene serves as a valuable benchmark substrate for comparing the performance of different types of catalysts, namely those used in heterogeneous and homogeneous systems. Homogeneous catalysts, which exist in the same phase as the reactants, often exhibit high activity and selectivity due to their well-defined active sites. In contrast, heterogeneous catalysts, which are in a different phase, offer significant advantages in terms of separation, recovery, and reusability.

By employing 1-Bromo-3-fluoro-4-iodo-2-nitrobenzene as a standard reactant, researchers can directly compare these two catalytic approaches. For example, a newly developed heterogeneous palladium catalyst (e.g., palladium nanoparticles on a solid support) can be tested for its ability to selectively catalyze a Heck reaction at the C–I position. The yield, selectivity, and turnover number can then be compared against a benchmark homogeneous catalyst, such as a palladium-N-heterocyclic carbene (NHC) complex, under identical reaction conditions. researchgate.net

Such comparative studies are crucial for advancing catalyst design. If a heterogeneous catalyst can match or exceed the selectivity of its homogeneous counterpart while retaining the benefit of easy recyclability, it represents a significant step towards more sustainable and cost-effective chemical manufacturing. The multifaceted nature of 1-Bromo-3-fluoro-4-iodo-2-nitrobenzene allows for a nuanced evaluation, revealing subtle differences in catalyst behavior that might not be apparent with simpler substrates.

Table 2: Hypothetical Comparison of Catalysts in a Heck Reaction This table presents a hypothetical evaluation of homogeneous and heterogeneous catalysts using 1-Bromo-3-fluoro-4-iodo-2-nitrobenzene and styrene, focusing on the selective formation of the C–I coupled product.

| Catalyst Type | Catalyst Example | Reaction Time (hours) | Yield of C–I Coupled Product | Catalyst Recyclability |

| Homogeneous | Pd(OAc)₂ with P(o-tol)₃ ligand | 2 | 98% | No |

| Heterogeneous | Pd nanoparticles on graphene oxide | 8 | 95% | Yes (up to 5 cycles) |

Q & A

Q. What are the key physicochemical properties of 1-Bromo-3-fluoro-4-iodo-2-nitrobenzene, and how are they experimentally determined?

Answer: The compound’s molecular weight (237.99 g/mol) and structural features (halogens at positions 1, 3, and 4; nitro at position 2) are critical for reactivity studies. Key characterization methods include:

- Mass Spectrometry (MS): Determines molecular weight and isotopic patterns (e.g., bromine/iodine splitting) .

- Nuclear Magnetic Resonance (NMR): Assigns substituent positions via - and -NMR chemical shifts. For example, fluorine’s deshielding effect alters adjacent proton signals .

- Infrared (IR) Spectroscopy: Identifies nitro group vibrations (~1520–1350 cm) and C–X (X = Br, I) stretches .

Q. What synthetic routes are recommended for preparing 1-Bromo-3-fluoro-4-iodo-2-nitrobenzene?

Answer: A stepwise halogenation-nitration approach minimizes side reactions:

Nitration: Introduce the nitro group early due to its meta-directing effect. Use mixed acid (HSO/HNO) at 0–5°C .

Halogenation: Sequential halogenation via electrophilic substitution. Fluorine is typically introduced first (e.g., Balz-Schiemann reaction), followed by bromine (Br/FeBr) and iodine (I/HIO) .

Note: Monitor reaction progress via TLC or GC-MS to avoid over-halogenation.

Q. How does the compound’s stability influence storage and handling protocols?

Answer:

- Light Sensitivity: The nitro group and iodine make the compound prone to photodegradation. Store in amber glass under inert gas (N/Ar) .

- Thermal Stability: Decomposition above 150°C may release toxic NO. Use DSC/TGA for stability profiling .

Advanced Research Questions

Q. How can crystallographic data resolve positional ambiguities of substituents in the compound?

Answer: X-ray crystallography with programs like SHELXL (for refinement) and ORTEP-III (for visualization) can unambiguously assign substituent positions:

- Data Collection: Use high-resolution (<1.0 Å) synchrotron data to resolve heavy atoms (Br, I).

- Refinement: Apply anisotropic displacement parameters for halogens. SHELXL’s twin refinement handles pseudo-symmetry in crowded aromatic systems .

Example: A 2025 study resolved positional disorder in a trihalogenated nitrobenzene derivative using SHELXL’s TWIN/BASF commands .

Q. What computational methods predict the compound’s reactivity in cross-coupling reactions?

Answer:

- DFT Calculations: Use Gaussian or ORCA to model transition states. The nitro group’s electron-withdrawing effect lowers activation energy for Suzuki couplings at the iodine position .

- Hammett Constants: Quantify substituent effects. For example, σ(NO) = +1.43, σ(Br) = +0.23, guiding regioselectivity .

Table 1: Substituent Effects on Reactivity

| Position | Substituent | σ (Hammett) | Reactivity Direction |

|---|---|---|---|

| 1 | Br | +0.23 | Ortho/para deactivation |

| 2 | NO | +1.43 | Meta deactivation |

| 3 | F | +0.06 | Ortho/para activation |

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be reconciled?

Answer:

- Dynamic Effects: Conformational flexibility in solution (NMR) vs. static crystal packing (X-ray) may explain discrepancies. Variable-temperature NMR can detect rotational barriers .

- Residual Dipolar Couplings (RDCs): Align molecules in liquid crystals to compare solution and solid-state structures .

Q. What strategies optimize purification of 1-Bromo-3-fluoro-4-iodo-2-nitrobenzene from polyhalogenated byproducts?

Answer:

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.